molecular formula C6H9F3N2O B2625358 3-Amino-3-(trifluoromethyl)piperidin-2-one CAS No. 662108-92-1

3-Amino-3-(trifluoromethyl)piperidin-2-one

Cat. No.: B2625358
CAS No.: 662108-92-1
M. Wt: 182.146
InChI Key: HVRIFCKBSBHELV-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylated Piperidone Scaffolds in Modern Organic Synthesis

The incorporation of a trifluoromethyl group into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. benthamdirect.comnuph.edu.ua Trifluoromethylated piperidone scaffolds, in particular, are of high value in modern organic synthesis for several reasons. The trifluoromethyl group is a strong electron-withdrawing substituent, which can significantly alter the electronic properties of the piperidone ring. nih.gov This modification can influence the reactivity of the molecule and its ability to interact with biological targets. benthamdirect.com

Furthermore, the -CF3 group is known for its high lipophilicity, which can improve the membrane permeability and oral bioavailability of a drug. benthamdirect.comnih.gov It often serves as a bioisostere for a methyl group or a chlorine atom, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity and selectivity for a specific biological target. mdpi.com The introduction of a trifluoromethyl group can also enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nuph.edu.ua This increased stability can lead to a longer biological half-life. The unique properties conferred by the trifluoromethyl group make trifluoromethylated piperidone scaffolds highly desirable building blocks in the synthesis of novel bioactive compounds. benthamdirect.com

Below is a table summarizing the key physicochemical effects of trifluoromethyl group incorporation:

PropertyEffect of Trifluoromethyl (-CF3) GroupSignificance in Drug Design
LipophilicityIncreasesCan improve cell membrane permeability and absorption. mdpi.com
Metabolic StabilityIncreasesBlocks oxidative metabolism, leading to a longer half-life. nuph.edu.ua
Binding AffinityCan enhanceImproves interactions with biological targets. benthamdirect.com
pKaDecreases (for nearby basic groups)Modulates the ionization state of the molecule at physiological pH.
BioavailabilityCan improveContributes to better absorption and distribution. benthamdirect.com

Historical Context and Evolution of Research on 3-Amino-3-(trifluoromethyl)piperidin-2-one Derivatives

The exploration of trifluoromethylated piperidines has evolved significantly since the initial synthesis of 2-(trifluoromethyl)piperidine (B127925) by Raash in 1962, which was achieved by treating the sodium salt of pipecolic acid with sulfur tetrafluoride, albeit in a low yield. mdpi.com This early work laid the foundation for further investigations into the synthesis and properties of this class of compounds. Over the decades, a variety of synthetic methods have been developed to access trifluoromethylated piperidine (B6355638) derivatives, including intramolecular Mannich reactions, cyclization of linear amines, and ring expansion of smaller heterocyclic systems. benthamdirect.commdpi.com

Research into this compound and its derivatives is a more recent development, driven by the demand for complex and stereochemically defined building blocks in drug discovery. The synthesis of these compounds often requires sophisticated, multi-step synthetic routes to control the stereochemistry at the C3 position. A significant milestone in the application of this scaffold is its use as a key intermediate in the synthesis of Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of migraine. The synthesis of the advanced derivative, (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one, highlights the evolution from simple trifluoromethylated piperidines to highly functionalized and stereochemically complex molecules designed for specific biological targets. This progression demonstrates the increasing sophistication of synthetic methodologies and the growing importance of fluorinated heterocycles in modern medicine.

Overview of Key Research Areas Pertaining to this compound

The primary focus of research involving this compound is within the realm of medicinal chemistry, where it serves as a crucial structural motif for the development of novel therapeutic agents. Its utility is particularly prominent in the design of enzyme inhibitors and receptor antagonists due to the unique conformational constraints and electronic properties of the scaffold.

A major area of application is in the development of antagonists for the calcitonin gene-related peptide (CGRP) receptor. nih.gov CGRP is a neuropeptide implicated in the pathophysiology of migraine, and blocking its receptor has been shown to be an effective therapeutic strategy. nih.gov The this compound core is a key component of a new class of potent and orally bioavailable CGRP receptor antagonists. nih.gov

Another significant area of research is the exploration of trifluoromethylated piperidone derivatives as potential anti-inflammatory and anti-cancer agents. Studies have shown that certain 3,5-bis(arylidene)-4-piperidones containing trifluoromethyl groups can inhibit the activation of NF-κB, a protein complex that plays a critical role in regulating the immune response to infection and is implicated in cancer and inflammatory diseases. nih.govnih.gov By inhibiting the NF-κB pathway, these compounds can induce apoptosis in cancer cells and reduce inflammation. nih.govtandfonline.com The research into these derivatives suggests that the this compound scaffold could be a valuable starting point for the design of new inhibitors targeting this pathway.

The table below outlines the principal research applications for this class of compounds:

Research AreaBiological Target/PathwayTherapeutic Potential
Neurological DisordersCalcitonin Gene-Related Peptide (CGRP) ReceptorTreatment of Migraine. nih.govnih.gov
OncologyNF-κB Signaling Pathway, Bcl-2 family proteinsAnti-cancer agents, induction of apoptosis. nih.govtandfonline.com
Inflammatory DiseasesNF-κB Signaling Pathway, MAPK pathwayAnti-inflammatory agents. nih.govnih.gov
Infectious DiseasesCarbonic AnhydrasePotential antimicrobial agents. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(trifluoromethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)5(10)2-1-3-11-4(5)12/h1-3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRIFCKBSBHELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 3 Trifluoromethyl Piperidin 2 One and Its Structural Analogues

Strategies for Constructing the Piperidin-2-one Core

The formation of the six-membered lactam ring is the crucial step in synthesizing these compounds. Strategies generally involve the creation of one or more carbon-carbon or carbon-nitrogen bonds to close a linear precursor into the desired heterocyclic system.

Intramolecular aminocyclization is a direct and common method for forming nitrogen-containing heterocycles. mdpi.com This strategy typically involves the cyclization of a δ-amino ester or a related derivative, where a terminal amine nucleophilically attacks an activated carbonyl group to form the lactam ring.

One representative approach involves the synthesis of a 2-trifluoromethyllactam from a ketoester precursor. The ketoester is first converted into an imine, which is subsequently reduced to form a δ-aminoester. This intermediate then undergoes intramolecular lactamization under basic conditions to yield the piperidin-2-one ring. mdpi.com For example, the treatment of a δ-aminoester with sodium hydride in tetrahydrofuran (B95107) (THF) can induce cyclization to the corresponding lactam. mdpi.com Another variation involves the cyclization of halo-amides, such as N-alkyl-5-chloro-2-cyano-2-fluoropentanamides, which can be induced to form the piperidine-2-one ring under basic conditions. researchgate.net

Table 1: Examples of Intramolecular Aminocyclization This table is interactive and can be sorted by clicking on the headers.

Precursor Type Key Reagents Product Type Reference
δ-Aminoester NaH, THF 2-Trifluoromethyllactam mdpi.com
Halo-amide Base 3-Fluoro-2-oxopiperidine-3-carbonitrile researchgate.net

[4+2]-Cycloaddition reactions, particularly the aza-Diels-Alder reaction, provide a powerful method for constructing six-membered nitrogen heterocycles with good control over stereochemistry. mdpi.com In this approach, an azadiene reacts with a dienophile to form the piperidine (B6355638) ring in a single step. For the synthesis of trifluoromethyl-substituted piperidones, imines bearing electron-withdrawing groups are often used as reactive dienophiles or as part of the azadiene system. mdpi.com

For instance, aza-Diels-Alder reactions between Danishefsky's diene and trifluoromethyl-containing imines can produce dihydropyridinone intermediates, which can then be reduced to the target piperidinone. mdpi.com Another strategy involves the reaction of sulfinimine intermediates, generated in situ from a trifluoromethyl α,β-unsaturated ketone, with a vinyl ether. This cycloaddition directly yields an unsaturated piperidine derivative that serves as a precursor to the saturated lactam. mdpi.com The modularity of this approach allows for the rapid assembly of complex piperidine cores. nih.gov

Table 2: Overview of [4+2]-Cycloaddition Strategies This table is interactive and can be sorted by clicking on the headers.

Diene Component Dienophile Component Catalyst/Conditions Product Core Reference
Iso-butyl vinyl ether Sulfinimine from CF3-ketone In situ generation Unsaturated Piperidine mdpi.com
Various Dienes Imines with 3 EWGs Low Temperature Unsaturated Piperidine mdpi.com

Tandem reactions that combine reductive amination with a subsequent cyclization offer an efficient route to the piperidin-2-one core. researchgate.net This methodology often starts from a precursor containing two carbonyl groups, or a carbonyl and a latent amine. A convenient procedure has been developed based on the oxidative cleavage of an unsaturated bicyclic β-lactam to a diformyl intermediate. This intermediate then undergoes a ring-closing reaction in the presence of an amine, such as 2,2,2-trifluoroethylamine (B1214592) hydrochloride, through a reductive amination cascade to form the piperidine ring. researchgate.netresearchgate.net

The process involves the initial formation of one or two imine/enamine moieties, followed by reduction and spontaneous intramolecular cyclization to yield the lactam. Common reducing agents for this purpose include borohydrides like sodium cyanoborohydride or sodium triacetoxyborohydride. google.com This strategy is particularly useful for creating stereochemically complex products in a controlled manner. researchgate.netresearchgate.net

Table 3: Reductive Amination Approaches to Piperidines This table is interactive and can be sorted by clicking on the headers.

Precursor Amine Source Reducing Agent Key Feature Reference
Diformyl intermediate 2,2,2-Trifluoroethylamine HCl Not specified Stereocontrolled ring closure researchgate.netresearchgate.net
Aldehyde/Ketone Primary Amine Sodium Cyanoborohydride General piperidine synthesis google.com

The Mannich reaction, which involves the aminoalkylation of a carbon nucleophile, can be adapted to construct the piperidine skeleton. mdpi.comscienceopen.com In an intramolecular variant, a trifluoromethyl-containing amine can be condensed with an aldehyde to form an iminium ion intermediate. This intermediate is then attacked by an enol or enolate tethered to the amine, leading to cyclization. mdpi.comresearchgate.net

This diastereoselective synthesis proceeds through a six-membered ring chair transition state, which minimizes steric interactions and controls the stereochemical outcome. mdpi.com While many examples lead to piperidines, the incorporation of an ester or other carbonyl precursor in the linear starting material allows for a subsequent or spontaneous lactamization to form the piperidin-2-one ring. This domino Michael/Mannich sequence provides a powerful method for synthesizing highly functionalized trifluoromethylated pyrrolidines and can be extended to piperidines. rsc.org

Table 4: Mannich Reaction for Piperidine Synthesis This table is interactive and can be sorted by clicking on the headers.

Starting Material Aldehyde Catalyst/Conditions Intermediate Product Reference
Trifluoromethyl amine Various aldehydes p-TsOH, refluxing toluene Iminium ion 2-Trifluoromethylpiperidine mdpi.com

Ring-Closing Metathesis (RCM) has emerged as a robust tool for the formation of cyclic alkenes, including nitrogen heterocycles. organic-chemistry.org The reaction utilizes ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts, to cyclize a linear diene precursor, releasing a small volatile alkene like ethene as a byproduct. organic-chemistry.org

To synthesize a piperidin-2-one precursor, a suitable N-acylated diallylamine (B93489) derivative can be employed. The RCM reaction would form a dehydropiperidin-2-one, which can be subsequently hydrogenated to afford the saturated lactam. The success of RCM can be influenced by factors such as catalyst choice, solvent, and the concentration of the substrate, as high dilution is often required to favor the intramolecular reaction over intermolecular polymerization. academie-sciences.frdrughunter.com While specific examples for 3-Amino-3-(trifluoromethyl)piperidin-2-one via RCM are not prevalent, the methodology is a well-established and versatile strategy for synthesizing cyclic structures. organic-chemistry.orgnih.gov

Table 5: Key Aspects of Ring-Closing Metathesis (RCM) This table is interactive and can be sorted by clicking on the headers.

Catalyst Type Typical Substrate Key Advantage Driving Force Reference
Grubbs' Catalysts (Ru-based) Acyclic Diene High functional group tolerance Removal of volatile ethene organic-chemistry.org
Hoveyda-Grubs II Catalyst Fluoroalkene derivatives Used for more reluctant substrates Formation of stable ring academie-sciences.fr

Ring-Expansion Methodologies

Ring-expansion strategies offer a powerful approach to constructing the piperidin-2-one core from smaller, strained heterocyclic precursors. These methods often allow for the stereocontrolled introduction of substituents.

Transformation of Azetidine (B1206935) and Aziridine (B145994) Precursors

The inherent ring strain of azetidines and aziridines makes them valuable substrates for ring-expansion reactions to form larger, more stable piperidine rings. These transformations can be induced by various reagents and proceed through different mechanistic pathways.

The expansion of azetidines to piperidines can be achieved through the formation of bicyclic azetidinium intermediates. These intermediates can then undergo nucleophilic attack, leading to the expansion of the four-membered ring to a six-membered one. While general, this method can be adapted for the synthesis of substituted piperidinones by carefully choosing the azetidine precursor and the nucleophile.

Similarly, aziridines can be transformed into piperidines. Rhodium-catalyzed ring expansions of aziridines with N-sulfonyl-1,2,3-triazoles have been reported to furnish dehydropiperazines, which are structurally related to piperidinones. This process proceeds via a pseudo-1,4-sigmatropic rearrangement of an aziridinium (B1262131) ylide species. The structural features of the carbene precursor are crucial for a productive ring expansion. Computational studies suggest the mechanism involves a hse.ruresearchgate.net-sigmatropic rearrangement of a key aziridinium ylide. The regioselective opening of the aziridine ring is a key factor in determining the final product.

Precursor TypeReagents/ConditionsProduct TypeRef.
AzetidiniumsInternal or external nucleophilesPiperidines
AziridinesN-sulfonyl-1,2,3-triazoles, Rh₂(OAc)₄Dehydropiperazines
Expansion of Prolinol Derivatives

The ring expansion of prolinol derivatives represents a robust and stereoselective method for the synthesis of 3-substituted piperidines. This strategy often proceeds through an aziridinium intermediate, which is then opened by a nucleophile to yield the six-membered ring. The regioselectivity of the nucleophilic attack on the aziridinium intermediate is influenced by substituents on the nitrogen atom and at the C4 position of the starting prolinol. This method has been successfully applied to the synthesis of enantiomerically enriched 3-substituted 2-(trifluoromethyl)piperidines from (trifluoromethyl)prolinols. The ring opening of the intermediate (trifluoromethyl)aziridinium ion by various nucleophiles is reported to be both regio- and diastereoselective.

This approach is particularly relevant for the synthesis of compounds like this compound, as it allows for the direct introduction of substituents at the desired positions with a high degree of stereocontrol. The choice of nucleophile is critical and can lead to either kinetically or thermodynamically controlled products.

Prolinol DerivativeKey IntermediateProductStereochemistryRef.
(Trifluoromethyl)prolinols(Trifluoromethyl)aziridinium ion3-Substituted 2-(trifluoromethyl)piperidinesRegio- and diastereoselective
General ProlinolsAziridinium intermediateC3-substituted piperidinesGood enantiomeric excess

Derivations from Existing Six-Membered Nitrogen Heterocycles

Modifying pre-existing six-membered nitrogen heterocycles is a common and effective strategy for the synthesis of piperidin-2-ones. This approach leverages the availability of a wide range of substituted pyridines and related compounds.

Reduction of Pyridines and Pyridinones

The catalytic hydrogenation of pyridines is a fundamental method for the preparation of the piperidine core. Various catalysts, such as nickel, are effective for this transformation, often requiring elevated temperatures and pressures. For the synthesis of piperidin-2-ones, the reduction of pyridinones is a more direct route. The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives has been achieved starting from 2-pyridone.

A significant challenge in the reduction of pyridines is controlling the stereoselectivity. The development of asymmetric reduction methods is crucial for accessing chiral piperidine derivatives. Rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture has been shown to be an effective method for producing piperidine derivatives. This method offers a simple and effective route for the asymmetric reduction of pyridine (B92270) derivatives.

Starting MaterialReagents/ConditionsProductKey FeaturesRef.
PyridineCatalytic hydrogenation (e.g., Nickel catalyst)PiperidineGeneral method
2-PyridoneNucleophilic addition and subsequent reduction3-Substituted and 3,4-disubstituted piperidin-2-onesStereoselective
N-Benzylpyridinium salts[RhCp*Cl₂]₂, HCOOH/NEt₃Piperidine derivativesAsymmetric reduction
Modifications of Pipecolic Acid Derivatives

Pipecolic acid (piperidine-2-carboxylic acid) and its derivatives are valuable starting materials for the synthesis of substituted piperidines. A straightforward approach to various pipecolic acid derivatives involves a multicomponent reaction starting from cyclic imines (3,4,5,6-tetrahydropyridines). This method can produce protected amino acids in high yields and with remarkable diastereoselectivity when chiral imines are used. These derivatives can then be further modified to introduce desired functionalities. The biosynthesis of pipecolic acid from lysine (B10760008) has also been studied, involving intermediates such as Δ¹-piperideine-2-carboxylic acid (P2C). While not a synthetic laboratory method, understanding these pathways can inspire synthetic strategies.

Starting MaterialReaction TypeProductAdvantagesRef.
3,4,5,6-TetrahydropyridinesMulticomponent reactionProtected pipecolic acid derivativesHigh yield, high diastereoselectivity
L-LysineBiosynthesisPipecolic acid-
Synthesis via δ-Lactam Intermediates

δ-Lactams, or 2-piperidinones, are key intermediates in the synthesis of a wide range of nitrogen-containing compounds. Their synthesis and functionalization are central to accessing complex piperidine derivatives. Phenylglycinol-derived oxazolopiperidone lactams are versatile building blocks for the enantioselective construction of structurally diverse piperidine-containing natural products. These lactams are readily prepared by the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative. This method allows for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring.

Furthermore, the synthesis of piperidine and δ-lactam chemicals from biomass-derived triacetic acid lactone has been demonstrated. This route involves the conversion of triacetic acid lactone to 4-hydroxy-6-methylpyridin-2(1H)-one, which is then selectively transformed into 6-methylpiperidin-2-one (B167070) over a Ru catalyst.

PrecursorMethodIntermediate/ProductKey FeatureRef.
Chiral amino alcohol and δ-oxo acid derivativeCyclocondensationPhenylglycinol-derived oxazolopiperidone lactamsEnantioselective, versatile building blocks
Triacetic acid lactone (biomass-derived)Aminolysis and catalytic transformation6-Methylpiperidin-2-oneSustainable chemistry approach

Introduction of the Trifluoromethyl Moiety

The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, owing to its ability to modulate electronic properties, lipophilicity, and metabolic stability. For the synthesis of 3-(trifluoromethyl)piperidin-2-one (B1416802) cores, several distinct strategies are employed, revolving around electrophilic, nucleophilic, and radical trifluoromethylating agents, as well as fluorinative techniques like deoxofluorination.

Electrophilic and Nucleophilic Trifluoromethylation Reagents

The direct trifluoromethylation of a pre-formed piperidinone enolate or its equivalent is a primary strategy for creating the C-CF₃ bond at the C3 position. This can be achieved using either electrophilic or nucleophilic sources of the CF₃ group.

Electrophilic Trifluoromethylation involves the reaction of a nucleophilic carbon center, such as a ketone enolate, with a reagent that delivers a "CF₃⁺" equivalent. A host of stable, effective electrophilic trifluoromethylating reagents have been developed and are now commercially available. nih.gov These reagents, often based on hypervalent iodine or sulfonium (B1226848) salts, offer a versatile toolkit for this transformation. researchgate.netconicet.gov.ar The most prominent among these are Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts). brynmawr.educhem-station.com These reagents have been successfully used for the trifluoromethylation of a wide range of nucleophiles, including β-keto esters, which are close structural analogues of the enolate of a piperidin-2-one. nih.gov

Nucleophilic Trifluoromethylation provides a complementary approach, utilizing a reagent that acts as a source of the trifluoromethyl anion ("CF₃⁻"). The most widely used reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. rsc.orgwikipedia.org This reagent, typically activated by a fluoride (B91410) source, effectively transfers a CF₃ group to electrophilic carbons, such as the carbonyl group of ketones and aldehydes. acs.org Its application allows for the construction of trifluoromethylated alcohols, which can be further oxidized to the corresponding ketones. semanticscholar.org

Table 1: Key Reagents for Trifluoromethylation
Reagent TypeReagent Name(s)Typical SubstratesKey Characteristics
ElectrophilicTogni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)Enolates, β-Keto Esters, Phenols, HeterocyclesBench-stable hypervalent iodine compounds; mild reaction conditions. nih.govresearchgate.net
ElectrophilicUmemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts)Enolates, Alkenes, (Hetero)arenesStable sulfonium salts; can also act as a source of trifluoromethyl radicals under photolytic conditions. brynmawr.edunih.gov
ElectrophilicShibata's Reagents (Trifluoromethylsulfoximine salts)β-Keto Esters, Carbonyl CompoundsSulfoximine-based reagents offering alternative reactivity. researchgate.net
NucleophilicRuppert-Prakash Reagent (TMSCF₃)Aldehydes, Ketones, IminesRequires a nucleophilic activator (e.g., fluoride); widely applicable and commercially available. rsc.org

Deoxofluorination and Intramolecular Aminofluorination

An alternative to direct trifluoromethylation is the conversion of a carboxylic acid or its derivative at the C3 position into a CF₃ group. This is achieved through deoxofluorination, a process that replaces oxygen atoms with fluorine. Sulfur tetrafluoride (SF₄) is a classic and potent reagent for this transformation, capable of converting a carboxylic acid group directly into a trifluoromethyl group. researchgate.netwikipedia.org For instance, the first synthesis of 2-(trifluoromethyl)piperidine (B127925) was accomplished by treating the sodium salt of pipecolic acid with SF₄. mdpi.com More modern and milder reagents, such as diethylaminosulfur trifluoride (DAST), have also been employed, although they are often used to convert alcohols and ketones to monofluorides and difluorides, respectively. researchgate.netwikipedia.org Recent advancements have established protocols for SF₄-mediated deoxofluorination of aliphatic carboxylic acids that proceed with retention of configuration at adjacent chiral centers. researchgate.netacs.org

Intramolecular aminofluorination represents a more advanced strategy where both a C-N and a C-F bond are formed, often in a cyclization reaction. For example, copper-catalyzed intramolecular C–H amination of N-fluoride amides has been developed for the synthesis of piperidines, providing a pathway to fluorinated heterocyclic structures. acs.org

Radical Trifluoromethylation Pathways

The trifluoromethyl radical (•CF₃) is an electrophilic species that can be harnessed for C-H functionalization and for addition to multiple bonds. nih.gov Several electrophilic trifluoromethylating reagents, such as Umemoto's reagent and certain Togni reagents, can serve as sources of •CF₃ under photoredox or thermal conditions. researchgate.netnih.gov This reactivity enables the trifluoromethylation of heterocycles at their innately reactive positions. pnas.orgresearchgate.net

A particularly relevant approach for the synthesis of 3-trifluoromethyl-piperidin-2-one is the radical trifluoromethylation of enolates or their equivalents. researchgate.netsemanticscholar.org For instance, a trifluoromethyl radical, generated from a source like sodium trifluoromethanesulfinate (CF₃SO₂Na), can be trapped by a piperidinone enolate to form the desired C3-substituted product. researchgate.net Furthermore, radical cascade reactions, where an initial •CF₃ addition to an alkene is followed by an intramolecular cyclization, provide a powerful method for constructing complex trifluoromethylated heterocycles from acyclic precursors. nih.govmdpi.com

Oxidative Fluorination Strategies

Oxidative fluorination involves the use of a high-valent metal catalyst or an oxidant to facilitate the formation of a C-F bond. These methods often target C-H bonds, converting them directly to C-F bonds. Manganese-catalyzed oxidative aliphatic C-H fluorination using a nucleophilic fluoride source is a notable example of this strategy. researchgate.net While direct application to piperidinones is not widely documented, this approach represents a frontier in fluorination chemistry. acs.org Such a strategy could, in principle, be applied to a piperidine precursor, followed by oxidation to the corresponding lactam.

Introduction of the Amino Functionality

The installation of an amino group at the C3 position, particularly when this position is already substituted with a trifluoromethyl group, presents a significant synthetic hurdle due to the steric hindrance of the resulting quaternary center.

Direct Amination Approaches

The term "direct amination" can encompass several strategies where the key C-N bond is formed to install the amino group. Given the challenge of forming a C3-amino-C3-trifluoromethyl linkage on a pre-existing piperidinone, many synthetic routes construct the ring with the nitrogen atom already in place or as part of the cyclization.

One successful approach to a closely related structure, 3-aminomethyl-3-fluoropiperidines, involves the initial construction of a 3-fluoro-2-oxopiperidine-3-carbonitrile. researchgate.net In this sequence, the nitrile group serves as a precursor to the aminomethyl group via reduction. This strategy could be adapted by using a trifluoromethylated, rather than a monofluorinated, starting material.

Reductive amination is a cornerstone of amine synthesis and is frequently used to form piperidine rings. nih.govorganic-chemistry.org A powerful strategy involves the oxidative cleavage of a cyclic precursor to a dialdehyde, which then undergoes a double reductive amination with an amine to form the new heterocyclic ring. researchgate.net Using a fluorinated amine, such as 2,2,2-trifluoroethylamine, in this sequence allows for the incorporation of a trifluoroethyl group onto the piperidine nitrogen, demonstrating the utility of this method for building fluorinated piperidine analogues.

Transformation of Nitro-Tetrahydropyridine Precursors

One potential, though less documented, synthetic pathway to this compound involves the transformation of nitro-tetrahydropyridine precursors. This strategy would conceptually rely on the reduction of a nitro group at the 3-position of a pre-formed tetrahydropyridine (B1245486) ring containing a trifluoromethyl group, followed by or concurrent with the formation of the lactam functionality.

The reduction of nitro compounds to amines is a well-established transformation in organic synthesis, with a variety of reagents and conditions available. wikipedia.orgsci-hub.st Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, as well as chemical reductions with metals such as iron in acidic media. wikipedia.org For a substrate containing a tetrahydropyridine ring, the choice of reducing agent would be crucial to avoid over-reduction of the heterocyclic ring.

A hypothetical precursor for this synthesis could be a 3-nitro-3-(trifluoromethyl)tetrahydropyridine derivative. The synthesis of such a precursor might be achieved through various methods, including the conjugate addition of a nitromethane (B149229) equivalent to a suitable trifluoromethylated unsaturated precursor. Subsequent reduction of the nitro group would yield the corresponding amine. The final step would involve the oxidation of the piperidine ring at the 2-position to form the desired lactam. Alternatively, a precursor already containing the lactam moiety, such as a 3-nitro-3-(trifluoromethyl)piperidin-2-one, could be envisioned, where the final step is the selective reduction of the nitro group. While specific examples for the direct synthesis of this compound via this route are not prevalent in the literature, the individual steps are chemically feasible and offer a potential avenue for exploration.

Synthesis from α-Aminoalkyl Trifluoromethyl Ketones

A more direct and plausible approach to the synthesis of this compound involves the cyclization of α-aminoalkyl trifluoromethyl ketones. This methodology leverages the reactivity of the ketone and a suitably placed amine precursor to construct the piperidin-2-one ring.

The key starting material for this route would be a linear precursor containing an α-trifluoromethyl ketone and a protected amine at the γ-position relative to a carboxylic acid derivative. For instance, a γ-amino ester with a trifluoromethyl ketone at the α-position could undergo intramolecular cyclization to form the desired δ-lactam. organic-chemistry.org The reaction could be promoted by a base to facilitate the intramolecular nucleophilic attack of the amine onto the ester carbonyl.

A related strategy involves an intramolecular Mannich-type reaction. In this scenario, an enolizable ketone, an amine, and a non-enolizable aldehyde are reacted to form a β-amino ketone. If the amine and ketone functionalities are present in the same molecule at an appropriate distance, an intramolecular cyclization can occur to form a heterocyclic ring. While direct examples leading to this compound are scarce, the synthesis of substituted piperidines through intramolecular Mannich reactions of amino-ketals is a known strategy. researchgate.net This suggests that a precursor such as a protected γ-amino-α-(trifluoromethyl) ketone could be a viable substrate for an intramolecular cyclization to form the target lactam.

Stereoselective and Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of significant interest.

Chiral Catalyst and Ligand-Controlled Methods

The use of chiral catalysts and ligands is a powerful tool for achieving enantioselectivity in organic synthesis. For the synthesis of chiral piperidines, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a promising method. dicp.ac.cncapes.gov.br This approach involves the activation of a pyridine ring by N-alkylation to form a pyridinium salt, which is then hydrogenated in the presence of a chiral iridium catalyst, often featuring a chiral phosphine (B1218219) ligand. This method can provide access to highly enantioenriched piperidines. To apply this to the synthesis of this compound, a suitable trifluoromethyl-substituted pyridinone precursor would be required. Hydrogenation of such a precursor could potentially yield a chiral piperidinone, which could then be further functionalized to introduce the amino group at the 3-position.

Copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines is another method that provides access to chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov This methodology could potentially be adapted for the synthesis of precursors to the target molecule.

The following table summarizes some chiral phosphine ligands that have been successfully employed in asymmetric hydrogenations:

Ligand FamilyKey FeaturesApplication
BINAP Axially chiral biaryl phosphineAsymmetric hydrogenation of various substrates
Josiphos Ferrocene-based diphosphineRhodium-catalyzed asymmetric hydrogenations
TangPhos P-chiral bisphospholaneRhodium-catalyzed hydrogenation of functionalized olefins
C3-TunePhos Atropisomeric aryl bisphosphineRuthenium-catalyzed asymmetric hydrogenation

Asymmetric Induction in Cyclization Reactions

Asymmetric induction refers to the preferential formation of one stereoisomer over another due to the influence of a chiral element already present in the substrate, reagent, or catalyst. wikipedia.org In the context of synthesizing this compound, asymmetric induction could be achieved during the cyclization step.

For instance, an intramolecular Mannich reaction of a chiral, non-racemic amino-ketal can be used to prepare enantiopure trifluoromethyl-substituted piperidines. researchgate.net The chirality of the starting amino-ketal directs the stereochemical outcome of the cyclization, leading to a product with high enantiomeric excess. This approach has been successfully applied to the synthesis of trifluoromethyl analogues of pipecolic acids. researchgate.net A similar strategy could be envisioned for the synthesis of the target lactam, starting from a chiral precursor containing the necessary functionalities. The asymmetric synthesis of substituted tropinones using the intramolecular Mannich cyclization of acyclic N-sulfinyl β-amino ketone ketals further highlights the potential of this approach. acs.orgnih.gov

Diastereoselective Control in Functionalization

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective control aims to favor the formation of one diastereomer over the others. In the synthesis of this compound, if a chiral center is already present in the precursor molecule, subsequent reactions can be designed to proceed with high diastereoselectivity.

For example, the synthesis of substituted piperidin-2-ones can be achieved with high regio- and stereoselectivity starting from N-galactosylated 2-pyridones. researchgate.net Nucleophilic addition to the pyridone ring and subsequent introduction of substituents can be controlled by the chiral carbohydrate auxiliary. A multicomponent reaction involving dicyano-substituted olefins, aromatic aldehydes, pyridinium ylides, and ammonium (B1175870) acetate (B1210297) has also been shown to produce highly substituted piperidin-2-ones with three stereogenic centers as a single diastereomer. hse.rudntb.gov.ua These examples demonstrate that the careful choice of substrates and reaction conditions can lead to excellent diastereoselective control in the formation of the piperidine ring.

Chiral Pool Synthesis from Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com Amino acids are a common source of chirality for the synthesis of nitrogen-containing heterocycles. L-glutamic acid, for instance, has been used as a starting material for the enantiomerically pure synthesis of 3-(N-Boc-amino)piperidine derivatives. researchgate.net This approach involves a series of transformations including esterification, protection, reduction, and cyclization.

To apply this strategy to the synthesis of this compound, a suitable trifluoromethylated amino acid or a related chiral building block would be required. The synthesis of various racemic α-trifluoromethyl α,α-disubstituted α-amino acids has been reported, and their optical resolution can provide access to enantiomerically pure starting materials. nii.ac.jp Once a suitable chiral precursor is obtained, it can be elaborated through a series of synthetic steps to construct the desired piperidin-2-one ring while retaining the initial stereochemical information. For example, the synthesis of (R)-3-aminopiperidin-2-one hydrochloride has been achieved starting from (R)-2,5-diaminopentanoic acid hydrochloride. google.com This demonstrates the feasibility of using chiral amino acid derivatives from the chiral pool to construct the core structure of the target molecule.

Chemical Reactivity and Transformations of 3 Amino 3 Trifluoromethyl Piperidin 2 One

Functionalization and Derivatization Reactions of the Piperidin-2-one Ring

The piperidin-2-one ring can be modified at both its nitrogen and carbon atoms. The lactam nitrogen (N1) can act as a nucleophile, while the carbonyl carbon (C2) is electrophilic and susceptible to reduction.

N-Alkylation: The secondary amine within the lactam ring can undergo reactions such as alkylation. For instance, in the synthesis of the CGRP receptor antagonist Atogepant, a structurally related 3-aminopiperidin-2-one (B154931) intermediate is N-trifluoroethylated. mdpi.com This reaction involves treating the lactam with trifluoroethyl trifluoromethanesulfonate (B1224126) to attach the 2,2,2-trifluoroethyl group to the ring nitrogen. mdpi.com This highlights the nucleophilic character of the lactam nitrogen, enabling the introduction of various substituents to modulate the compound's properties.

C2 Carbonyl Reduction: The lactam carbonyl group can be reduced to a methylene (B1212753) group, thereby converting the piperidin-2-one ring into a piperidine (B6355638). This transformation is typically achieved using powerful reducing agents like borane (B79455) (BH₃). For example, related 1-alkyl-3-fluoro-2-oxopiperidine-3-carbonitriles have been successfully reduced with borane to yield the corresponding 3-aminomethyl-3-fluoropiperidines. researchgate.net This reaction effectively removes the carbonyl functionality, providing access to the fully saturated piperidine core while preserving the substituents at the C3 position.

A summary of representative modifications at the ring nitrogen and carbon centers is presented below.

Reaction TypeReagent/ConditionsFunctional Group TransformationProduct Type
N-AlkylationTrifluoroethyl trifluoromethanesulfonateLactam N-H → Lactam N-RN-Substituted piperidin-2-one
Carbonyl ReductionBorane (BH₃)Lactam C=O → Methylene CH₂Substituted piperidine

The saturated nature of the piperidin-2-one ring's carbon framework generally precludes electrophilic substitution reactions. However, the heteroatoms—the two nitrogen atoms and the oxygen atom—exhibit nucleophilic characteristics.

Nucleophilicity of Nitrogen Centers: Both the endocyclic lactam nitrogen and the exocyclic primary amine are nucleophilic. The primary amine at C3 is generally more basic and a stronger nucleophile than the lactam nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group. Consequently, reactions with electrophiles will preferentially occur at the C3-amino group under neutral or basic conditions. Selective functionalization may require protection of one of the nitrogen atoms. For example, the use of a Boc protecting group on one amine allows for the selective derivatization of the other. researchgate.net

Substitution at Carbon Centers: Nucleophilic substitution at the ring's carbon atoms would necessitate the presence of a suitable leaving group, which is absent in the parent molecule. However, synthetic strategies can introduce such groups to enable further functionalization. The reaction of ditosylates with amines to form piperidine rings proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, illustrating how leaving groups can be displaced to form the heterocyclic core. researchgate.net

The primary amino group at the C3 position is a key handle for a variety of condensation and coupling reactions, enabling the extension of the molecular framework.

Amide Bond Formation: The C3-amino group readily participates in amide bond formation with carboxylic acids. This is a crucial reaction in pharmaceutical synthesis. In the final step of the Atogepant synthesis, the deprotected 3-amino group of the piperidin-2-one intermediate is coupled with a carboxylic acid using standard peptide coupling reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com This reaction proceeds in high yield, demonstrating the robustness of this transformation even on complex substrates. mdpi.com The use of amino acid fluorides, which are more stable to hydrolysis than acid chlorides, also represents a viable method for forming such amide bonds. semanticscholar.org

Condensation with Carbonyl Compounds: Primary amines can condense with aldehydes and ketones to form Schiff bases (imines). This reversible reaction can be a gateway to further transformations. For instance, trifluoromethyl ketones are known to condense with secondary amines in Mannich-type reactions. acs.org Similarly, the primary amine of 3-amino-3-(trifluoromethyl)piperidin-2-one is expected to react with various carbonyl compounds. Such reactions have been used to generate diverse heterocyclic systems from α-amino acid phenylhydrazides. researchgate.net

Amidine Synthesis: The primary amine can also be converted to an amidine. This transformation has been used in the synthesis of derivatives of 1-amino-3-(2-pyridyl)isoquinoline, which show biological activity. nih.gov

The table below summarizes key coupling and condensation reactions.

Reaction TypeReagentsFunctional Group FormedApplication Example
Amide CouplingCarboxylic Acid, EDC, HOBtAmideSynthesis of Atogepant mdpi.com
Imine FormationAldehyde or KetoneImine (Schiff Base)General reactivity of primary amines researchgate.net
Mannich ReactionFormaldehyde, CH-acidic compoundβ-Amino carbonylGeneral reactivity of primary amines acs.org

Ring-Opening and Recyclization Reactions

The lactam ring, while relatively stable, is susceptible to cleavage under certain conditions, offering pathways to linear or rearranged products.

The amide bond within the δ-lactam ring can be cleaved by nucleophiles, most commonly through hydrolysis or aminolysis. This reactivity is characteristic of cyclic amides, although δ-lactams are significantly less strained and therefore less reactive than their β-lactam counterparts. nih.gov

Hydrolysis: Under acidic or basic conditions, the lactam can be hydrolyzed to yield the corresponding δ-amino acid, 5-amino-5-(trifluoromethyl)pentanoic acid. This reaction breaks the amide bond by the addition of water. The strong electron-withdrawing effect of the trifluoromethyl group may influence the rate of hydrolysis compared to non-fluorinated analogs.

Aminolysis: The lactam ring can also be opened by reaction with amines. This process, known as aminolysis, results in the formation of a linear peptide-like molecule. The aminolysis of N-protected azetidin-2-ones (β-lactams) has been explored for the synthesis of β-amino-acid peptides. rsc.org A similar reaction is expected for the piperidin-2-one ring, likely requiring more forcing conditions, to yield a diamine derivative.

The specific arrangement of functional groups in this compound creates the potential for intramolecular rearrangements and cascade reactions, which could lead to novel heterocyclic systems. While specific examples for this exact molecule are not extensively documented, related structures undergo such transformations.

Rearrangements via Aziridinium (B1262131) Ions: Ring-expansion and rearrangement reactions of piperidine derivatives can proceed through aziridinium ion intermediates. For example, the treatment of 3-hydroxy-3-trifluoromethyl piperidine with reagents like diethylaminosulfur trifluoride (DAST) can induce a fluorine-driven ring opening and rearrangement to form α-trifluoromethyl pyrrolidines. researchgate.net This type of reaction pathway, involving the generation and subsequent nucleophilic opening of a strained intermediate, could potentially be accessed from derivatives of this compound.

Cascade Reactions: A cascade reaction involves a sequence of intramolecular transformations that rapidly build molecular complexity from a simple starting material. Thermal or metal-catalyzed reactions of functionalized heterocycles can initiate such cascades. For example, the thermal denitrogenation of N-pentafluoroethylated triazoles leads to reactive ketenimine intermediates that undergo a series of cyclizations and rearrangements to form complex trifluoromethylated isoquinolines and oxazines. nih.gov While a different system, this illustrates the principle of using strategically placed functional groups to trigger complex transformations.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a dominant feature of the this compound structure, profoundly influencing its chemical properties. Characterized by the high electronegativity of fluorine atoms, the CF3 group acts as a strong electron-withdrawing substituent. nih.govmdpi.com This inductive effect decreases the basicity of the nearby amino group and increases the electrophilicity of the lactam carbonyl carbon. nih.gov

The carbon-fluorine bonds within the CF3 group are exceptionally strong and generally considered inert to many chemical transformations, lending metabolic stability to molecules where they are present. mdpi.com Consequently, reactions involving the direct cleavage or transformation of the C-F bonds in this compound are not common and would require harsh conditions or specific reagents designed for C-F activation.

Reactivity of the Amino Group

The primary amino group at the C3 position is a key site for synthetic modification. Its reactivity is significantly modulated by the adjacent electron-withdrawing trifluoromethyl group, which reduces its basicity compared to non-fluorinated analogues. nih.gov Despite this reduced basicity, the amine nitrogen retains sufficient nucleophilicity to participate in a variety of characteristic reactions.

Standard derivatizations such as acylation, sulfonylation, and alkylation are common transformations for the amino group. It can readily react with electrophiles like acyl chlorides, sulfonyl chlorides, and alkyl halides to form the corresponding amides, sulfonamides, and secondary or tertiary amines. Reductive amination, involving reaction with an aldehyde or ketone followed by reduction, is another viable pathway for functionalization, as demonstrated in related 3-aminopiperidine systems. google.com The success of these transformations often depends on the nucleophilicity of the amine and the steric hindrance of the reagents. researchgate.net

Table 1: Representative Reactions of the Amino Group
Reaction TypeReagent ClassProduct TypeNotes
AcylationAcyl Halides (e.g., Acetyl chloride)AmideForms a stable N-acyl derivative.
SulfonylationSulfonyl Halides (e.g., Tosyl chloride)SulfonamideProduces a stable sulfonamide linkage.
AlkylationAlkyl Halides (e.g., Methyl iodide)Secondary/Tertiary AmineCan lead to mono- or di-alkylation depending on conditions.
Reductive AminationAldehydes/Ketones + Reducing Agent (e.g., NaBH(OAc)₃)Secondary AmineA common method for introducing substituted alkyl groups. google.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms through which this compound undergoes transformation is crucial for controlling reaction outcomes and designing new synthetic pathways.

Elucidation of Reaction Pathways (e.g., Radical, Ionic)

The transformations of this compound can proceed through various pathways, with ionic mechanisms being the most common for reactions involving its primary functional groups.

Ionic Pathways : Reactions at the amino and lactam carbonyl groups typically follow ionic pathways. For example, the acylation of the amino group involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of an acyl halide, proceeding through a tetrahedral intermediate. Similarly, reactions involving the lactam ring, such as hydrolysis or reduction, are governed by nucleophilic addition or addition-elimination mechanisms at the carbonyl carbon. The electron-withdrawing CF3 group enhances the electrophilicity of this carbonyl, making it more susceptible to nucleophilic attack. A well-documented ionic mechanism in a related system is the palladium-catalyzed synthesis of α-trifluoromethyl-β-lactams, which proceeds via oxidative addition, CO insertion, nucleophilic attack by an amine, and a final intramolecular Michael addition to form the lactam ring. nih.gov

Radical Pathways : While less common for the primary functional groups, radical pathways can be relevant for transformations involving trifluoromethyl groups in general. For instance, certain trifluoromethylation reagents are known to operate via CF3 radical intermediates. acs.org Photoredox catalysis has also been employed to generate alkyl radicals that add to related amino acid derivatives. nih.gov For this compound, a hypothetical radical reaction could involve the abstraction of a hydrogen atom from the piperidine ring, followed by further functionalization, although such pathways have not been specifically reported for this molecule.

Transition State Analysis in Catalytic Cycles

Detailed transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides deep insight into reaction barriers, stereoselectivity, and the role of catalysts. While specific transition state analyses for catalytic cycles involving this compound are not extensively documented in the literature, principles from related systems can be applied.

For a hypothetical metal-catalyzed N-arylation of the amino group, a transition state analysis would focus on key steps such as oxidative addition, ligand exchange (coordination of the amino group to the metal center), and reductive elimination. The calculations would determine the energy barriers for each step, identifying the rate-determining transition state. Non-covalent interactions, such as hydrogen bonding between the substrate and ligands on the catalyst, can play a crucial role in stabilizing the transition state and influencing selectivity, a concept observed in mechanistic studies of other base-catalyzed heterocyclic syntheses. acs.org

In the context of palladium-catalyzed carbonylation reactions to form related lactam structures, transition state analysis would investigate the energetics of the migratory insertion of carbon monoxide into a palladium-carbon bond and the subsequent intramolecular cyclization step. nih.gov Such analyses are critical for optimizing catalyst structure, ligands, and reaction conditions to achieve higher efficiency and selectivity in the synthesis of complex molecules.

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules in solution. For a compound like 3-Amino-3-(trifluoromethyl)piperidin-2-one, a suite of NMR experiments would be necessary to fully characterize its structure and behavior.

Multidimensional NMR for Complete Assignment (¹H, ¹³C, ¹⁹F, ¹⁵N)

A complete and unambiguous assignment of all proton, carbon, fluorine, and nitrogen signals is fundamental. This would be achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: Would provide information on the number of different proton environments and their neighboring atoms through chemical shifts and coupling constants.

¹³C NMR: Would reveal the number of unique carbon atoms, including the carbonyl carbon of the lactam, the quaternary carbon bearing the trifluoromethyl and amino groups, and the methylene (B1212753) carbons of the piperidine (B6355638) ring.

¹⁹F NMR: A singlet would be expected for the -CF₃ group, with its chemical shift providing information about its electronic environment.

¹⁵N NMR: Would help to identify the nitrogen environments of the amide and the primary amine, though this is often performed on isotopically labeled samples to overcome the low natural abundance and sensitivity of the ¹⁵N nucleus. nih.gov

2D Correlation Spectroscopy: Techniques such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) would be essential to connect the different nuclei and build the molecular scaffold. nih.gov For this specific molecule, ¹H-¹⁹F HETCOR experiments would also be crucial to correlate the trifluoromethyl group with protons on the piperidine ring. nih.gov

A hypothetical data table for such assignments would be structured as follows:

Atom Positionδ ¹H (ppm)δ ¹³C (ppm)Key HMBC Correlations (¹H → ¹³C)
C2 (C=O)-ValueH4, NH
C3-ValueH4, H5, NH₂
C4ValueValueH5, C2, C3, C6
C5ValueValueH4, H6, C3
C6ValueValueH5, C4, C2
NHValue-C2, C6
NH₂Value-C3, C4
CF₃-Value (q)-

Note: This table is illustrative. Actual chemical shift values (δ) and specific correlations are not available.

Conformational Analysis by NMR

The piperidine ring exists in a chair-like conformation. The presence of bulky and electronegative substituents, such as the trifluoromethyl and amino groups at the C3 position, would significantly influence the conformational equilibrium. nih.govnih.govd-nb.infohuji.ac.il

Key aspects of the conformational analysis would include:

Chair Conformation: Determining the preferred orientation (axial or equatorial) of the substituents. The trifluoromethyl group, being sterically demanding, would have a strong influence.

Anomeric Effects: Hyperconjugative interactions, such as those between the nitrogen lone pair and anti-periplanar σ* orbitals of adjacent C-C bonds, could stabilize certain conformations. researchgate.net

NOE Experiments: Nuclear Overhauser Effect (NOE) spectroscopy would be used to determine through-space proximities between protons, helping to establish their relative stereochemistry and preferred conformation (e.g., axial vs. equatorial). nih.gov

Coupling Constants: The magnitude of vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra is dihedral angle-dependent (Karplus relationship) and provides critical information about the ring's conformation. Similarly, ³J(¹⁹F,¹H) couplings can be used to determine the relative orientation of the fluorine atoms. nih.gov

Dynamic NMR for Molecular Motion Studies

Molecules are not static, and dynamic NMR studies would investigate motional processes such as ring inversion and rotation around single bonds. beilstein-journals.org

Ring Inversion: The piperidine ring can flip between two chair conformations. Variable temperature (VT) NMR would be used to study this process. At low temperatures, the inversion could be slow enough on the NMR timescale to observe signals for both conformers. As the temperature increases, the signals would broaden and coalesce, allowing for the calculation of the energy barrier (ΔG‡) to inversion. researchgate.net

Amide Bond Rotation: While rotation around the C-N bond within the lactam ring is restricted, VT NMR could also probe other dynamic processes, such as rotation of the C-CF₃ bond or changes in hydrogen bonding patterns.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

N-H Stretching: The primary amine (NH₂) and the secondary amide (NH) groups would show characteristic stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C=O Stretching: A strong absorption band for the amide carbonyl group (lactam) would be expected, typically around 1650-1680 cm⁻¹.

C-F Stretching: The trifluoromethyl group would exhibit very strong and characteristic C-F stretching bands, usually in the 1100-1300 cm⁻¹ region.

CH₂ Bending: Vibrations from the methylene groups of the piperidine ring would appear in the 1400-1480 cm⁻¹ range.

A representative data table for key vibrational frequencies would look like this:

Vibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H Stretch (Amide)~3300Weak/Medium
N-H Stretch (Amine)~3400-3250 (doublet)Weak/Medium
C-H Stretch (Aliphatic)~2950-2850Strong
C=O Stretch (Lactam)~1670 (Strong)Medium
N-H Bend (Amine)~1600Weak
C-F Stretch~1300-1100 (Very Strong)Medium

Note: This table is illustrative. Precise, experimentally determined or calculated wavenumbers for the title compound are not available.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion ([M]+ or protonated molecule [M+H]+), confirming the elemental formula (C₆H₉F₃N₂O).

Fragmentation Pathways: Upon ionization, the molecule would break apart in a predictable manner. Expected fragmentation would likely involve:

Loss of the trifluoromethyl group ([M-CF₃]⁺).

Cleavage of the piperidine ring, leading to various smaller charged fragments.

Loss of ammonia (B1221849) ([M-NH₃]⁺) or parts of the lactam ring. unito.it

Alpha-cleavage adjacent to the nitrogen atoms. researchgate.net

Elucidating these pathways helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure and Chirality Assignment

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. mdpi.com

If a suitable single crystal of this compound could be grown, this technique would provide:

Unambiguous Connectivity: Confirmation of the atomic connections.

Precise Bond Lengths and Angles: Highly accurate measurements of the geometry of the molecule.

Conformation in the Solid State: The exact chair conformation of the piperidine ring and the orientations of the substituents.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including details of hydrogen bonding involving the amine and amide groups.

Absolute Chirality: For a chiral compound, crystallographic analysis using anomalous dispersion could determine its absolute configuration (R or S) without ambiguity. researchgate.net

A summary of crystallographic data would typically be presented in a table like the following:

ParameterValue
Chemical formulaC₆H₉F₃N₂O
Formula weightCalculated Value
Crystal systeme.g., Monoclinic, Orthorhombic
Space groupe.g., P2₁/c
a, b, c (Å)Values
α, β, γ (°)Values
Volume (ų)Value
Z (molecules/unit cell)Value

Note: This table is illustrative as no crystallographic data for this compound has been published.

Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral compounds like this compound, which possesses a stereogenic center at the C3 position, chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), serve as powerful non-destructive tools for elucidating the spatial arrangement of atoms.

The application of ECD spectroscopy for the assignment of absolute configuration relies on the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a unique ECD spectrum for each enantiomer, which are mirror images of each other. The process typically involves a synergistic approach, combining experimental measurements with quantum chemical calculations.

While specific experimental ECD studies for this compound are not extensively reported in publicly available literature, the established methodology for such an analysis would involve the following key steps. First, the experimental ECD spectrum of a synthesized enantiomer of the compound would be recorded. Concurrently, theoretical ECD spectra for both the (R) and (S) enantiomers would be calculated using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). The absolute configuration of the synthesized enantiomer is then unequivocally assigned by comparing the experimental spectrum with the calculated spectra. A good correlation between the experimental and one of the calculated spectra provides strong evidence for that particular absolute configuration.

Below is a representative table illustrating the type of data that would be generated in a study to determine the absolute configuration of this compound using ECD spectroscopy. This table presents hypothetical data for the purpose of exemplifying the expected outcomes of such an analysis.

Table 1: Hypothetical ECD Data for the Enantiomers of this compound

Wavelength (nm) Experimental Δε [L·mol⁻¹·cm⁻¹] ((S)-enantiomer) Calculated Δε [L·mol⁻¹·cm⁻¹] ((S)-enantiomer) Calculated Δε [L·mol⁻¹·cm⁻¹] ((R)-enantiomer)
210 +3.5 +3.8 -3.8
235 -2.1 -2.3 +2.3

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Amino-3-(trifluoromethyl)piperidin-2-one, these studies would provide invaluable insights into its stability, electronic characteristics, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study on this compound would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the most stable three-dimensional conformation of the molecule. This process would yield key information such as bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's shape and steric properties, which are influenced by the presence of the trifluoromethyl group and the amino group on the same chiral center.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. An MEP map for this compound would likely show negative potential (red/yellow) around the oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethyl group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino group's hydrogen atoms, highlighting regions for potential nucleophilic interaction.

Mechanistic Investigations through Computational Modeling

Computational modeling is an essential tool for elucidating reaction mechanisms, allowing researchers to explore potential reaction pathways and understand the energetic factors that govern them.

Transition State Calculations and Reaction Pathway Elucidation

For any proposed reaction involving this compound, such as its synthesis or subsequent functionalization, transition state calculations would be performed to identify the highest energy point along the reaction coordinate. By locating the transition state structures and calculating their energies, chemists can understand the feasibility of a proposed mechanism. This would involve mapping out the entire reaction pathway from reactants to products, providing a detailed, step-by-step view of the chemical transformation at the molecular level.

Energy Barrier Calculations for Tautomeric Forms and Isomerization

The this compound molecule can potentially exist in different tautomeric forms, such as the lactam-lactim tautomerism involving the amide group. Computational studies would calculate the relative energies of these tautomers to determine their populations at equilibrium. Furthermore, by calculating the energy barriers for the isomerization between these forms, it would be possible to understand the kinetics of their interconversion. This information is vital for predicting the compound's behavior in different chemical environments.

Conformational Analysis and Molecular Dynamics Simulations

The conformational preferences of the piperidine (B6355638) ring in this compound are a key determinant of its chemical behavior and potential biological activity. While specific molecular dynamics simulations for this exact molecule are not extensively documented in publicly available literature, conformational analysis can be inferred from studies on related fluorinated piperidines.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents at the C3 position introduces complexity. The trifluoromethyl group (CF3) is sterically demanding, while the amino group (NH2) can participate in hydrogen bonding. The relative orientation of these groups (axial vs. equatorial) significantly impacts the molecule's stability and reactivity.

Computational studies on fluorinated piperidines, often employing Density Functional Theory (DFT) calculations, have shown that fluorine substituents can have a profound effect on conformational preferences. nih.govresearchgate.netd-nb.info In many cases, an axial orientation of the fluorine atom is surprisingly favored, a phenomenon attributed to a combination of hyperconjugation and electrostatic interactions. researchgate.netd-nb.info Specifically, hyperconjugative interactions involving the donation of electron density from anti-periplanar C-H bonds into the low-lying σ* C-F and σ* C-N orbitals can stabilize the axial conformer. nih.govresearchgate.net

For this compound, it is hypothesized that the bulky trifluoromethyl group would have a strong preference for the equatorial position to minimize steric clashes with the rest of the ring. Conversely, the smaller amino group might occupy either the axial or equatorial position, with the final preference being a subtle balance of steric hindrance, intramolecular hydrogen bonding, and hyperconjugative effects. The presence of the lactam carbonyl group would also influence the ring's geometry and the electronic environment of the C3 substituents.

To provide a more quantitative understanding, molecular dynamics simulations would be invaluable. Such simulations could track the time-evolution of the molecule's conformation, revealing the dynamic equilibrium between different chair and boat forms and the energetic barriers for their interconversion. These simulations would also elucidate the role of solvent molecules in stabilizing particular conformations.

Table 1: Predicted Conformational Preferences of 3-Substituted Piperidine Derivatives

SubstituentPredicted Preferred OrientationPrimary Influencing Factors
Trifluoromethyl (CF3)EquatorialSteric hindrance
Amino (NH2)Dependent on other substituentsSteric effects, hydrogen bonding
Fluorine (F)Axial (in many cases)Hyperconjugation, electrostatic interactions

This table is based on general principles and findings from studies on related piperidine derivatives.

Non-Covalent Interaction (NCI) and Hydrogen Bonding Studies

Non-covalent interactions play a crucial role in defining the three-dimensional structure and intermolecular recognition properties of this compound. The molecule possesses both hydrogen bond donors (the amino group and the lactam N-H) and acceptors (the carbonyl oxygen and the fluorine atoms of the trifluoromethyl group), making it capable of a rich network of interactions.

Intramolecular Hydrogen Bonding: A key area of investigation is the potential for intramolecular hydrogen bonding between the C3-amino group and the C2-carbonyl oxygen or the trifluoromethyl group. An N-H...O=C hydrogen bond could stabilize a particular conformation of the piperidine ring. Similarly, N-H...F interactions, while generally weaker, could also contribute to conformational stability. Computational techniques such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis would be instrumental in identifying and quantifying these intramolecular interactions.

Intermolecular Hydrogen Bonding and Dimerization: In the solid state and in concentrated solutions, intermolecular hydrogen bonding is expected to be a dominant force. The lactam moiety is well-known for its ability to form strong N-H...O=C hydrogen bonds, often leading to the formation of dimeric structures. The amino group can also participate in intermolecular hydrogen bonding, further stabilizing crystal lattices or solvated clusters.

Role of the Trifluoromethyl Group in Non-Covalent Interactions: The trifluoromethyl group is not merely a sterically bulky substituent; it also modulates the molecule's electronic properties and can participate in non-covalent interactions. The polarized C-F bonds can act as weak hydrogen bond acceptors. Furthermore, the electron-withdrawing nature of the CF3 group can influence the hydrogen bonding capacity of the nearby amino group.

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorSignificance
Intramolecular Hydrogen BondC3-NH2C2=OConformational stabilization
Intramolecular Hydrogen BondC3-NH2C3-CF3 (Fluorine)Minor conformational influence
Intermolecular Hydrogen BondLactam N-HLactam C=ODimerization, crystal packing
Intermolecular Hydrogen BondC3-NH2C2=O or another NH2Crystal packing, solvation
Weak Hydrogen BondSolvent (e.g., C-H)CF3 (Fluorine)Solvation

Prediction and Validation of Spectroscopic Properties

Computational methods are highly effective in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netmdpi.commdpi.com These predictions, when compared with experimental data, can validate the computed structures and provide deeper insights into the molecule's electronic environment.

NMR Spectroscopy: The prediction of 1H, 13C, 19F, and 15N NMR chemical shifts and coupling constants through DFT calculations is a standard approach for structural elucidation. For this compound, the calculated NMR parameters would be highly sensitive to the conformation of the piperidine ring. For instance, the coupling constants between protons on the piperidine ring can be used to determine their dihedral angles and thus confirm the chair conformation and the axial/equatorial positions of substituents. The 19F NMR chemical shift would be a sensitive probe of the local electronic environment of the trifluoromethyl group.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed and compared with experimental IR spectra. Key vibrational modes for this compound would include:

N-H stretching vibrations: for the amino and lactam groups, typically in the range of 3200-3500 cm-1. The presence of hydrogen bonding would cause these bands to broaden and shift to lower frequencies.

C=O stretching vibration: for the lactam carbonyl group, expected around 1650-1680 cm-1.

C-F stretching vibrations: for the trifluoromethyl group, which are typically strong and appear in the 1000-1200 cm-1 region.

Discrepancies between predicted and experimental spectra can often be resolved by considering the presence of multiple conformers, solvent effects, or intermolecular interactions such as dimerization.

Table 3: Predicted Characteristic Spectroscopic Data for this compound

SpectroscopyFeaturePredicted RangeNotes
1H NMRLactam N-Hδ 7.0-8.5 ppmBroad singlet, position is solvent-dependent
Amino N-Hδ 1.5-3.0 ppmBroad singlet, may exchange with D2O
13C NMRCarbonyl C=Oδ 170-180 ppm
C-CF3δ 120-130 ppmQuartet due to C-F coupling
19F NMRCF3δ -60 to -80 ppmSinglet (relative to CFCl3)
IRN-H stretch3200-3500 cm-1Broadened by hydrogen bonding
C=O stretch1650-1680 cm-1Strong absorption
C-F stretch1000-1200 cm-1Strong, multiple bands

These are estimated values based on typical ranges for the respective functional groups.

Applications of 3 Amino 3 Trifluoromethyl Piperidin 2 One As a Chemical Building Block

Utilization in the Construction of Complex Organic Scaffolds

The inherent structural features of 3-Amino-3-(trifluoromethyl)piperidin-2-one make it an ideal starting point for constructing elaborate molecular architectures. The piperidine (B6355638) ring serves as a robust scaffold, while the amino and trifluoromethyl groups at the C3 position provide critical points for stereocontrolled functionalization and diversification.

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic quaternary center, substituted with both an electron-withdrawing trifluoromethyl group and a nucleophilic amino group, positions this compound as a significant chiral synthon. In asymmetric synthesis, such building blocks are used to introduce specific stereochemistry, which is crucial for the biological activity of pharmaceuticals. Chiral Ni(II) complexes, for instance, are powerful tools for creating tailor-made non-canonical amino acids, highlighting the importance of chiral precursors in stereoselective synthesis. nih.govnih.gov

The utility of chiral amines in creating complex molecules is well-established. For example, Mannich-type reactions using chiral δ-chloro-N-tert-butanesulfinyl-substituted imidates have been employed for the anti-stereoselective synthesis of β-(sulfonylamino)-N-sulfinyl imidates, which serve as precursors for chiral 2,3-disubstituted piperidines. researchgate.net This underscores the potential of the amino group on the this compound scaffold to direct stereoselective bond formation. The synthesis of fluorinated amino acids, which are pivotal in protein engineering and drug development, often relies on such stereocontrolled methodologies. nih.gov

Table 1: Examples of Asymmetric Synthesis Utilizing Chiral Amine Precursors This table showcases reactions where chiral amine building blocks, analogous in function to this compound, are used to create stereodefined products.

Chiral Precursor TypeReaction TypeProduct ClassKey Feature
Chiral δ-chloro-N-sulfinyl imidateMannich-type reactioncis-3-Amino-2-aryl-N-sulfonylpiperidinesHigh diastereoselectivity (dr > 99:1)
Chiral Ni(II) Complex of Glycine Schiff BaseMichael AdditionChiral trifluoromethyl-containing heterocyclic amino acidsHigh diastereoselectivity (dr up to 15/85)
(R)-N-Boc-3-oxopyrrolidine-2-carboxylateEnzymatic Transamination(R)-3-aminopiperidineHigh enantiomeric excess

Access to Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components of over 75% of FDA-approved drugs. researchgate.netd-nb.info The this compound scaffold provides a direct entry point into this chemical space. The exocyclic amino group can act as a nucleophile or be transformed into other functional groups to facilitate the construction of fused or linked heterocyclic systems. researchgate.net

For example, 3-aminoquinazolinone derivatives can react with various reagents to form fused triazino-, triazepino-, and triazocinoquinazolinones. nih.gov This type of synthetic strategy, applied to this compound, could lead to novel piperidine-fused heterocyclic systems. Furthermore, the synthesis of trifluoromethylated nitrogen heterocycles is an area of intense research, with methods being developed for creating α-(trifluoromethyl)pyrrolidines and piperidines through ring contraction or cycloaddition sequences. researchgate.net These approaches highlight the versatility of fluorinated lactams in generating diverse heterocyclic structures. researchgate.netd-nb.inforesearchgate.net

Precursor for Advanced Chemical Entities

Beyond its use in building complex scaffolds, this compound serves as a precursor for synthesizing other important classes of molecules, including non-proteinogenic amino acids, amino alcohols, and highly substituted piperidine derivatives.

Synthesis of Functionalized Amino Acids and Amino Alcohols

The lactam ring of this compound can be strategically opened to generate acyclic molecules. Hydrolysis of the amide bond would yield a trifluoromethyl-substituted diamino acid derivative. Such fluorinated amino acids are of great interest for their ability to modulate peptide conformation and improve metabolic stability. nih.govmdpi.com

Alternatively, reduction of the lactam carbonyl group can produce a corresponding 1,3-amino alcohol. The synthesis of trifluoromethylated amino alcohols is a key area of organic synthesis, as these compounds are precursors to many biologically active molecules. mdpi.comnih.gov General methods, such as the reduction of α-aminoalkyl trifluoromethyl ketones or the nucleophilic trifluoromethylation of α-amino aldehydes, are commonly employed to access these structures. mdpi.comnih.gov The reduction of a cyclic precursor like this compound offers a stereocontrolled route to a specific class of these valuable amino alcohols. researchgate.netorganic-chemistry.orgfigshare.com

Preparation of Polysubstituted Piperidine Derivatives

The piperidine core is a privileged structure in medicinal chemistry. nih.govnih.govmdpi.com this compound can be further elaborated to create more complex, polysubstituted piperidine derivatives. The exocyclic amino group and the lactam nitrogen provide two distinct sites for functionalization through alkylation, acylation, or participation in multicomponent reactions. researchgate.net

For instance, Ugi-type reactions involving cyclic imines have been used to generate highly substituted piperidines. mdpi.com Similarly, the amino group on the target compound could be derivatized to form an imine, which could then undergo further reactions. Modern synthetic methods, such as boronyl radical-catalyzed (4+2) cycloadditions, are continuously expanding the toolkit for accessing polysubstituted piperidines with high regio- and diastereoselectivity. nih.gov

Table 2: Synthetic Routes to Substituted Piperidine Derivatives This table illustrates general strategies that could be adapted for the further functionalization of the this compound core.

Starting Material ClassReaction TypeProductRef.
δ-LactamsClaisen condensation, hydrolysis, decarboxylationα-Trifluoromethylpiperidines mdpi.com
3-Aroyl azetidines and alkenesRadical (4+2) cycloadditionPolysubstituted piperidines nih.gov
L-Glutamic AcidMulti-step cyclization3-(N-Boc amino) piperidines
Cyclic IminesUgi-type reactionα-Aminoamide-substituted piperidines mdpi.com

Generation of Spiro and Polycyclic Systems

Spirocycles, compounds with two rings sharing a single atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. nih.govbeilstein-journals.orgnih.gov The structure of this compound is well-suited for elaboration into spirocyclic frameworks. Three-component reactions are a powerful tool for this purpose; for example, the reaction of an amine, isatin, and a cyclic dione (B5365651) can yield spiro[dihydropyridine-oxindole] derivatives. researchgate.net The primary amino group of the title compound could participate in similar transformations to construct novel spiro-heterocycles.

The synthesis of polycyclic systems is another important application. researchgate.netnih.gov Ring-opening and subsequent annulation strategies can transform heterocyclic building blocks into complex polycyclic frameworks. For example, novel polycyclic pyridones have been constructed from 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govnih.govoxazine-1,8-diones. nih.gov The reactivity of the amino and lactam functionalities in this compound provides opportunities for its use in annulation reactions to build fused polycyclic systems. researchgate.netmdpi.comresearchgate.net

Scaffold Hopping Strategies in Chemical Research

Scaffold hopping is a widely employed strategy in drug discovery aimed at identifying novel molecular cores that retain the biological activity of a known active compound while offering improved properties such as potency, selectivity, or pharmacokinetic profiles. The core principle of scaffold hopping involves replacing the central scaffold of a molecule while preserving the spatial orientation of key interacting functional groups. This compound presents a compelling starting point for such strategies due to the combined influence of its trifluoromethyl group and the rigid piperidin-2-one backbone.

The trifluoromethyl (CF3) group is a key feature that can significantly influence a molecule's physicochemical properties. nih.gov Its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, impacting target binding interactions. nih.gov Furthermore, the CF3 group is known to enhance metabolic stability by blocking potential sites of oxidation and can improve membrane permeability due to its lipophilic character. nih.govmdpi.com In the context of scaffold hopping, replacing a part of a known active molecule with the this compound scaffold can introduce these favorable properties. For instance, a phenyl ring in a parent compound could be replaced by this trifluoromethylated heterocyclic system to explore new intellectual property space and potentially overcome metabolic liabilities associated with aromatic rings. researchgate.net

The rigid piperidin-2-one ring system serves as a three-dimensional scaffold that can project substituents in well-defined vectors, mimicking the spatial arrangement of pharmacophoric elements in the original molecule. nih.gov The presence of both an amino group and a lactam carbonyl offers two distinct points for further chemical diversification, allowing for the attachment of various side chains to probe the binding pocket of a biological target. This dual functionality enables the systematic exploration of the structure-activity relationship (SAR) of a new compound series derived from a scaffold hopping approach.

While direct examples of scaffold hopping from a known drug to a molecule containing the this compound core are not extensively documented in publicly available literature, the principles of medicinal chemistry strongly support its potential utility. The strategy would involve identifying a known ligand with a core that can be conceptually replaced by this trifluoromethylated aminolactam. The amino and lactam functionalities would then be elaborated with substituents that mimic the key interactions of the original ligand.

Table 1: Potential Physicochemical Impact of Incorporating the this compound Scaffold

Property Potential Effect of the Scaffold Rationale
Metabolic Stability Increased The trifluoromethyl group can block sites of metabolic oxidation. mdpi.com
Lipophilicity Increased The trifluoromethyl group generally increases lipophilicity, which can affect cell permeability. nih.gov
Binding Affinity Modulated The electron-withdrawing nature of the CF3 group and the hydrogen bonding capacity of the amino and lactam groups can alter interactions with the target protein. nih.gov
Molecular Rigidity Increased The piperidin-2-one ring provides a more rigid conformation compared to acyclic structures.

| Novelty | High | Offers a unique and less explored chemical space for new intellectual property. |

Design of Libraries for Chemical Biology Investigations

Chemical biology relies on the use of small molecules to probe and understand biological systems. The synthesis of diverse and well-characterized compound libraries is central to this endeavor. This compound is an excellent starting scaffold for the construction of such libraries due to its inherent functionality and stereochemistry.

The design of a chemical library based on this scaffold would typically involve parallel synthesis techniques to generate a large number of analogs efficiently. The primary amino group and the secondary amine of the lactam (after N-alkylation or N-acylation) serve as convenient handles for diversification. For instance, a library could be constructed by reacting the primary amino group with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to introduce a wide range of functional groups and physical properties. Simultaneously or sequentially, the lactam nitrogen can be derivatized to further expand the chemical space of the library.

The incorporation of the trifluoromethyl group is particularly advantageous for libraries intended for chemical biology. Fluorinated compounds can exhibit unique binding properties and can be used in 19F NMR spectroscopy, a powerful tool for studying protein-ligand interactions and for screening purposes. nih.gov The presence of the CF3 group provides a sensitive NMR handle to detect binding events and to characterize the binding environment.

A focused library of compounds derived from this compound could be designed to target specific protein families, such as proteases or kinases, where the lactam ring might act as a bioisostere for a peptide bond and the appended side chains can explore specific binding pockets. The stereochemistry of the scaffold would also be a critical design element, allowing for the synthesis of stereochemically defined libraries to investigate the stereoselectivity of biological targets.

Table 2: Example of a Library Design Strategy Using this compound

Scaffold Position Diversification Chemistry Example Reagents Resulting Functionality
C3-Amino Group Acylation Diverse Carboxylic Acids, Acid Chlorides Amides
Sulfonylation Diverse Sulfonyl Chlorides Sulfonamides
Ureation Diverse Isocyanates Ureas
N1-Lactam Nitrogen Alkylation Alkyl Halides N-Alkyl Lactams
Acylation Acid Chlorides, Anhydrides N-Acyl Lactams

The resulting library of compounds could then be screened against a variety of biological targets to identify new probes for studying cellular processes or as starting points for drug discovery programs. The structural and functional diversity introduced through this library design would increase the probability of discovering novel bioactive molecules.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3-Amino-3-(trifluoromethyl)piperidin-2-one, particularly for stereochemical control and trifluoromethyl group stability?

  • Methodological Answer :

  • Step 1 : Utilize nucleophilic substitution or reductive amination to introduce the trifluoromethyl group, ensuring anhydrous conditions to prevent hydrolysis (common in fluorinated compounds) .
  • Step 2 : For stereochemical control, employ chiral auxiliaries or asymmetric catalysis. For example, use (R)- or (S)-BINOL-based catalysts to achieve enantioselective synthesis .
  • Step 3 : Monitor reaction progress via LC-MS, and validate purity using reversed-phase HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for optimal separation .

Q. How should researchers address discrepancies in NMR and IR data during structural elucidation?

  • Methodological Answer :

  • Step 1 : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in proton environments caused by the electron-withdrawing trifluoromethyl group .
  • Step 2 : Cross-validate IR absorption bands (e.g., C=O stretch at ~1700 cm⁻¹) with reference spectra of structurally related lactams .
  • Step 3 : Perform 2D NMR experiments (e.g., HSQC, HMBC) to confirm connectivity, especially around the piperidinone ring and amino group .

Advanced Research Questions

Q. What in vitro assays are effective for evaluating this compound’s potential as an HPPD inhibitor, and how can false positives be mitigated?

  • Methodological Answer :

  • Step 1 : Use a recombinant HPPD enzyme assay (e.g., from Arabidopsis thaliana) with 4-hydroxyphenylpyruvate as the substrate. Measure inhibition via UV-Vis at 340 nm to track substrate depletion .
  • Step 2 : Include controls with known inhibitors (e.g., mesotrione) to validate assay sensitivity. Use kinetic analysis (Km/Vmax) to distinguish competitive vs. non-competitive inhibition .
  • Step 3 : Counteract false positives by testing compound stability under assay conditions (e.g., pH 7.4, 37°C) and confirming target engagement via isothermal titration calorimetry (ITC) .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes to assess metabolic stability?

  • Methodological Answer :

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) using CYP3A4 or CYP2D6 crystal structures (PDB IDs: 4K9T, 5TFT) to identify binding poses .
  • Step 2 : Conduct MD simulations (e.g., GROMACS) over 100 ns to evaluate stability of the enzyme-ligand complex. Focus on hydrogen bonding with heme iron and hydrophobic interactions with active-site residues .
  • Step 3 : Validate predictions with in vitro microsomal stability assays using liver microsomes and NADPH cofactor, quantifying metabolite formation via LC-MS/MS .

Q. What experimental designs are optimal for analyzing degradation pathways under accelerated stability conditions?

  • Methodological Answer :

  • Step 1 : Expose the compound to stress conditions (40°C/75% RH, acidic/basic hydrolysis, oxidative H₂O₂). Monitor degradation via UPLC-PDA at 210 nm and 254 nm .
  • Step 2 : Identify degradation products using high-resolution MS (Q-TOF) and NMR. Prioritize fragments resulting from lactam ring hydrolysis or trifluoromethyl group cleavage .
  • Step 3 : Apply ICH Q1A guidelines to derive shelf-life predictions, using Arrhenius plots for temperature-dependent degradation kinetics .

Data Analysis & Contradiction Resolution

Q. How can conflicting bioactivity data between in vitro and in vivo models be systematically addressed?

  • Methodological Answer :

  • Step 1 : Evaluate compound bioavailability using Caco-2 cell permeability assays and plasma protein binding studies to explain reduced in vivo efficacy .
  • Step 2 : Perform metabolite profiling (e.g., hepatocyte incubation) to identify inactive or toxic derivatives .
  • Step 3 : Use PBPK modeling (e.g., GastroPlus) to simulate in vivo pharmacokinetics and reconcile discrepancies .

Q. What statistical frameworks are suitable for analyzing dose-response data with non-linear behavior?

  • Methodological Answer :

  • Step 1 : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report EC₅₀, Hill slope, and R² .
  • Step 2 : Apply Akaike Information Criterion (AIC) to compare models (e.g., sigmoidal vs. biphasic) and identify best-fit kinetics .
  • Step 3 : Use bootstrap resampling (n=1000 iterations) to calculate 95% confidence intervals for EC₅₀, ensuring robustness against outliers .

Safety & Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :

  • Step 1 : Use certified fume hoods (EN 14175 standards) and impervious gloves (nitrile, >0.1 mm thickness) to prevent dermal exposure .
  • Step 2 : Store the compound at -20°C under argon in amber glass vials to prevent photodegradation and moisture absorption .
  • Step 3 : Implement spill containment using absorbent mats (e.g., 3M™ HazMat) and neutralize waste with 10% NaOH before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.